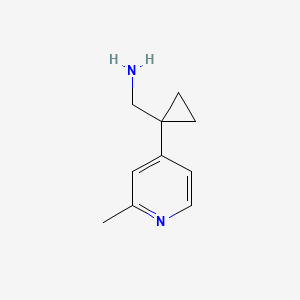

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2-methylpyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor under controlled conditions.

Attachment of the Methanamine Moiety: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine precursor reacts with a suitable leaving group.

Coupling with 2-Methylpyridin-4-yl Group: The final step involves coupling the cyclopropylmethanamine intermediate with 2-methylpyridin-4-yl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine (−CH₂NH₂) participates in characteristic nucleophilic reactions:

Key Mechanistic Notes :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Schiff base formation is reversible and pH-dependent.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening reactions:

Structural Insights :

-

Ring-opening under acidic conditions follows a carbocation intermediate pathway, stabilized by the adjacent pyridine ring .

-

Radical-mediated reactions involve homolytic cleavage of cyclopropane C–C bonds, forming allylic radicals .

Pyridine Ring Modifications

The 2-methylpyridin-4-yl group directs electrophilic substitution and coordination:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-2-methylpyridin-4-yl derivative | |

| Coordination Chemistry | NiCl₂·6H₂O, MeOH, RT, 6 h | Octahedral Ni(II) complex (λₐₐ: 620 nm) |

Regioselectivity :

-

Nitration occurs preferentially at the meta position relative to the methyl group due to electronic effects .

-

The pyridine nitrogen serves as a Lewis base in metal coordination.

Oxidation and Redox Behavior

The amine and cyclopropane moieties exhibit distinct oxidation pathways:

Mechanistic Pathways :

-

Amine oxidation likely proceeds through a hydroxylamine intermediate.

-

Ozonolysis cleaves cyclopropane to form conjugated carbonyl groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Catalytic Efficiency :

-

The pyridine nitrogen enhances catalyst stability during coupling.

-

Steric hindrance from the cyclopropane ring reduces reaction rates compared to non-cyclopropyl analogs .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products | References |

|---|---|---|---|

| Thermal (150°C, 24 h) | 40% decomposition | Pyridine oligomers + ammonia | |

| UV Light (254 nm) | 75% degradation in 48 h | Radical-derived dimers (MS identified) |

Degradation Pathways :

Scientific Research Applications

Types of Reactions

- Oxidation: The cyclopropyl group can be oxidized to yield cyclopropanone derivatives.

- Reduction: The pyridine ring may be reduced to form piperidine derivatives.

- Substitution: The methanamine group can participate in nucleophilic substitutions to create various substituted amines.

Common Reagents

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

- Nucleophiles for Substitution: Alkyl halides or acyl chlorides under basic conditions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests applications in treating cognitive impairments and neurodegenerative diseases.

Case Study:

Research indicates that compounds similar to (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine can modulate the activity of N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. This modulation could lead to advancements in treating conditions such as schizophrenia and Alzheimer's disease .

Biological Research

In biological contexts, this compound is studied for its role as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Example:

Studies have shown that derivatives of this compound exhibit selective inhibition of phosphodiesterase enzymes (PDE10A), which are implicated in cognitive function. Such inhibition can enhance the signaling pathways associated with neurotransmission .

Industrial Applications

The compound is also utilized in the development of specialty chemicals and advanced materials due to its unique properties. It finds applications in coatings, adhesives, and polymers.

Applications Overview:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for neurological disorders |

| Biological Research | Ligand in receptor binding studies |

| Industrial Use | Specialty chemicals, coatings, adhesives |

Mechanism of Action

The mechanism of action of (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

- (4-Methylpyridin-2-yl)methanamine

- (1-(2-Methyl-4-pyridinyl)cyclopropanemethanamine)

Uniqueness

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group imparts rigidity and stability, while the 2-methylpyridin-4-yl group enhances its reactivity and potential for functionalization .

Biological Activity

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a cyclopropyl group and a 2-methylpyridine moiety, which contribute to its unique structural properties. The rigidity provided by the cyclopropyl group enhances binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate their activity, influencing various signaling pathways. Key mechanisms include:

- Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, potentially affecting neurotransmitter release and reuptake.

- Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic processes, impacting cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Neuropharmacological Effects: Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Anticancer Properties: Preliminary studies suggest it may possess cytotoxic effects against certain cancer cell lines.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Neuropharmacological | Modulates neurotransmitter systems | |

| Anticancer | Cytotoxic effects against cancer cell lines | |

| Enzyme Interaction | Inhibitory effects on specific enzymes |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential for treating mood disorders.

Case Study 2: Anticancer Activity

In vitro evaluations demonstrated that the compound exhibited cytotoxicity against human breast adenocarcinoma cell lines (MCF-7). The IC50 values ranged from 0.65 to 2.41 µM, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

Properties

CAS No. |

1060806-23-6 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

[1-(2-methylpyridin-4-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H14N2/c1-8-6-9(2-5-12-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |

InChI Key |

ITAPTTDXOPDEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2(CC2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.